

"6,9,10-Trihydroxy-7-megastigmen-3-one"

physical and chemical properties

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Compound of Interest

Compound Name: 6,9,10-Trihydroxy-7-megastigmen-3-one

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An In-Depth Technical Guide to 6,9,10-Trihydroxy-7-megastigmen-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the natural product **6,9,10-Trihydroxy-7-megastigmen-3-one**. This compound, a member of the megastigmane sesquiterpenoid class, has been identified in plant species such as *Trigonostemon chinensis* Merr. While specific research on this molecule is nascent, the broader family of megastigmane sesquiterpenoids exhibits a range of promising biological activities, including anti-inflammatory and cytotoxic effects. This document collates available data on its properties, alongside information on related compounds, to serve as a foundational resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

Precise experimental data for **6,9,10-Trihydroxy-7-megastigmen-3-one** is limited. However, based on available information for the compound and its close isomers, the following properties have been compiled. It is crucial to note that some data points are for stereoisomers and should be considered indicative rather than absolute for the named compound.

Property	Value	Source/Comment
Molecular Formula	C ₁₃ H ₂₂ O ₄	[1]
Molecular Weight	242.315 g/mol	[1]
Physical Form	Oil	[1]
Melting Point	68-69 °C	For the related isomer (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one.[2][3]
Hydrogen Bond Donor Count	3	Computed
Hydrogen Bond Acceptor Count	4	Computed
Rotatable Bond Count	3	Computed
Topological Polar Surface Area	77.8 Å ²	Computed
CAS Number	476682-97-0	[1]

Spectral Data

Detailed, experimentally verified spectral data for **6,9,10-Trihydroxy-7-megastigmen-3-one** is not widely published. The information below is based on predictions and data for closely related analogs.

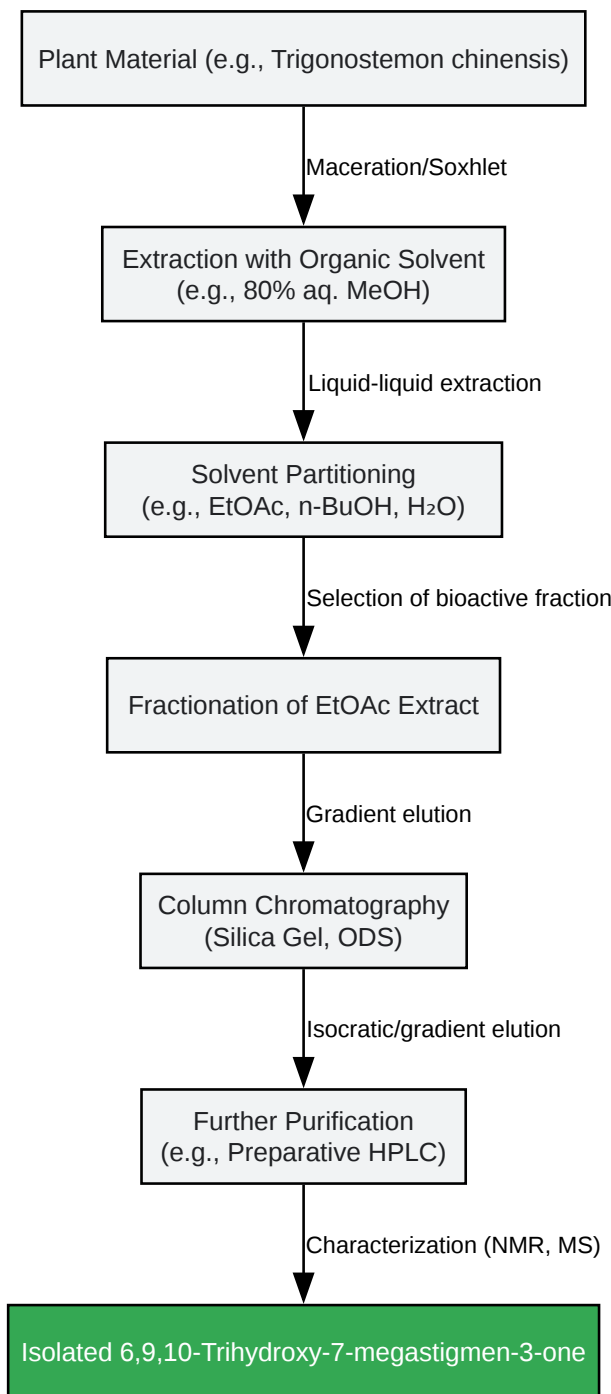
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR data are available in some databases, but experimental spectra are needed for confirmation.[1] For related megastigmane structures, characteristic signals would be expected for the cyclohexanone ring protons and carbons, the olefinic protons of the butenone side chain, and the methyl groups.
- Mass Spectrometry (MS): For the related isomer (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one, LC-MS² data shows a precursor ion [M-H₂O+H]⁺ at m/z 225.148.[2] This suggests that electrospray ionization could be a suitable method for the analysis of **6,9,10-Trihydroxy-7-megastigmen-3-one**.

Experimental Protocols

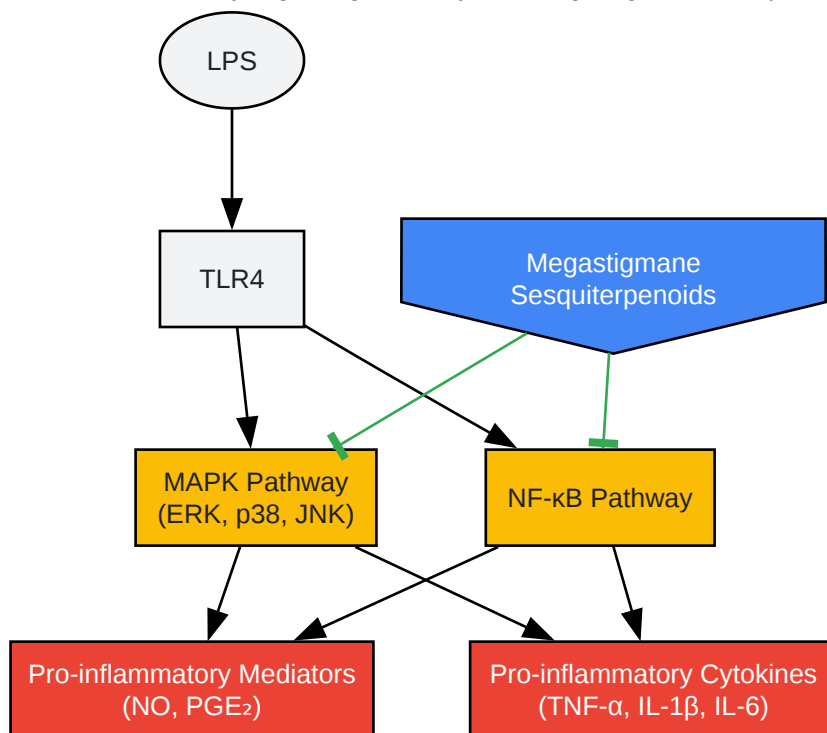
Isolation and Purification

While a specific, detailed protocol for **6,9,10-Trihydroxy-7-megastigmen-3-one** is not available, a general workflow for the isolation of megastigmane sesquiterpenes from natural sources can be inferred from the literature. The following represents a plausible, generalized protocol that would require optimization for the specific target compound.

General Isolation Workflow for Megastigmane Sesquiterpenoids



Potential Anti-inflammatory Signaling Pathways for Megastigmane Sesquiterpenoids



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References

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- 3. Showing Compound (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one (FDB018147) - FooDB [foodb.ca]

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